molecular formula C18H15ClN2O3S2 B2693816 N1-(2-chlorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1421494-59-8

N1-(2-chlorophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2693816
CAS RN: 1421494-59-8
M. Wt: 406.9
InChI Key: NJYPHYPDSFIDOJ-UHFFFAOYSA-N
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Description

The compound appears to contain a chlorophenyl group, an oxalamide group, and two thiophene rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The chlorophenyl group is a phenyl ring with a chlorine substituent, and oxalamide is a type of amide. The hydroxy(thiophen-2-yl)methyl group suggests the presence of a hydroxyl (-OH) group attached to a thiophene ring.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, showcasing the potential of similar compounds in organic synthesis and the production of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Applications in Drug Synthesis

  • The preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, from 2-bromothiophene, highlights the role of similar compounds in pharmaceutical manufacturing (W. Min, 2015).

Novel Reactions and Compounds

  • Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which bear structural similarities, are used to produce thiophene-2,4-diols and related compounds, demonstrating innovative chemical reactions (Corral & Lissavetzky, 1984).

Antibacterial Activity

  • Research into N2-hydroxymethyl and N2-aminomethyl derivatives of similar compounds reveals their potential in combating bacterial strains, suggesting antibacterial applications (Plech et al., 2011).

Antimicrobial Agents

  • A series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)} derivatives demonstrate antimicrobial activities, indicating the relevance of similar structures in antimicrobial research (Desai, Dodiya, & Shihora, 2011).

Biofilm Reduction in Marine Bacteria

  • Thiophenone derivatives, structurally akin to the compound , have shown effectiveness in reducing biofilm formation by marine bacteria, suggesting potential applications in controlling marine biofouling (Benneche et al., 2011).

Electrochemical Studies

  • Methyl or aryl sulfonyl hydroxy biphenyls, produced from chlorophenyl sulfones, indicate the versatility of similar compounds in electrochemical applications (Boy et al., 1991).

Mechanism of Action

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9,16,22H,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYPHYPDSFIDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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